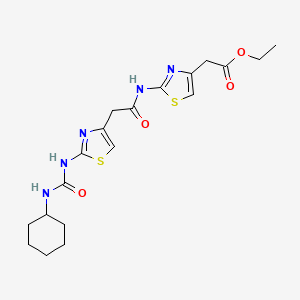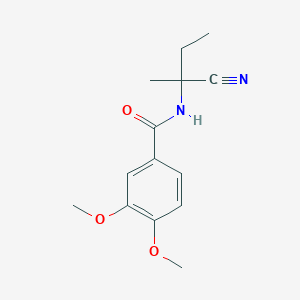
N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide, also known as CYM-5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. CYM-5442 has been shown to have a potent inhibitory effect on a specific enzyme, making it a promising candidate for the treatment of various diseases.
作用机制
N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide exerts its inhibitory effect by binding to a specific enzyme, known as fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to a range of biological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis and neuropathic pain. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in various physiological processes. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in animal models. However, like any research tool, this compound has limitations. Its effects on endocannabinoid levels can be complex, and the interpretation of results can be challenging. Additionally, this compound may have off-target effects, which can complicate data interpretation.
未来方向
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that endocannabinoids play a role in the regulation of tumor growth, and the inhibition of FAAH by this compound may have antitumor effects. Another area of interest is the use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects, and may have potential as a disease-modifying therapy. Additionally, further research is needed to fully understand the effects of this compound on endocannabinoid levels and the potential off-target effects of the compound.
合成方法
The synthesis of N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by a coupling reaction with N-(1-cyano-1-methylpropyl)amine to form the desired product. The purity and yield of the final product can be optimized through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a potent inhibitory effect on a specific enzyme, which makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use in drug discovery, as it can serve as a lead compound for the development of new and more potent inhibitors.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-14(2,9-15)16-13(17)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYUPVAJWWZQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)
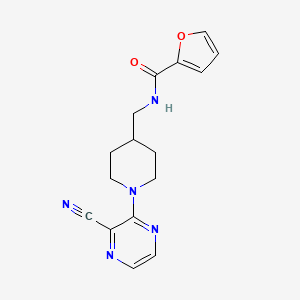
![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)
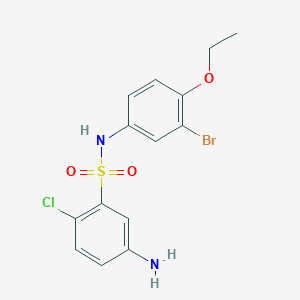
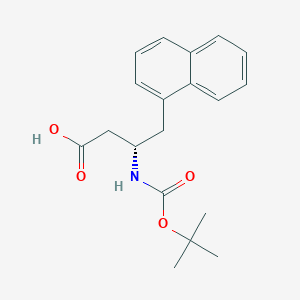
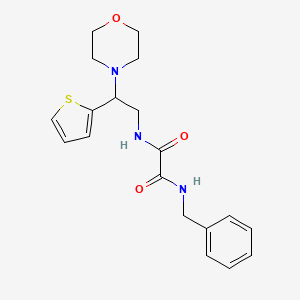
![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)
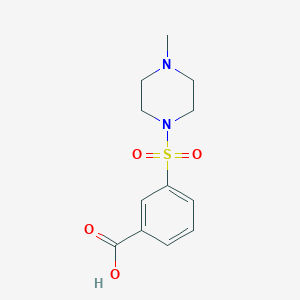
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)

